An In-depth Technical Guide to 3,6-Dichloropyrazine-2-carboxylic acid
An In-depth Technical Guide to 3,6-Dichloropyrazine-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloropyrazine-2-carboxylic acid is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure, featuring an electron-deficient pyrazine ring substituted with two chlorine atoms and a carboxylic acid group, imparts a versatile reactivity profile. This makes it a valuable intermediate in the fields of medicinal chemistry and agrochemical research. The strategic placement of reactive sites on the molecule allows for selective functionalization, enabling the construction of diverse molecular scaffolds for drug discovery and the development of novel active pharmaceutical ingredients (APIs). For instance, related pyrazine nitrile derivatives are key for producing antiviral APIs like favipiravir[1]. This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic characteristics of 3,6-Dichloropyrazine-2-carboxylic acid is fundamental for its application in synthesis and analysis.
1.1. Core Chemical Properties
The key properties of the title compound are summarized in the table below. Note that data for the specific 3,6-dichloro isomer can be limited, and thus properties for the closely related and more commonly documented 3,5-dichloro isomer are also provided for context.
| Property | 3,6-Dichloropyrazine-2-carboxylic acid | 3,5-Dichloropyrazine-2-carboxylic acid (for comparison) |
| CAS Number | 55955-08-3 | 312736-49-5[2][3][4] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | C₅H₂Cl₂N₂O₂[4][5] |
| Molecular Weight | 192.99 g/mol | 192.99 g/mol [4] |
| Appearance | White to brown crystalline powder | White to brown powder or crystal |
| Purity | Typically >95-98% (by HPLC) | >98.0% (HPLC) |
| Melting Point | Not consistently reported | 137.0 to 142.0 °C |
1.2. Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple, showing two characteristic signals. The lone aromatic proton on the pyrazine ring (at the C5 position) will appear as a singlet in the downfield region (typically δ 8.0-9.0 ppm) due to the deshielding effects of the electronegative nitrogen atoms and chlorine substituents. The carboxylic acid proton (-COOH) will be observed as a broad singlet, also in the downfield region (δ 10-13 ppm), and its position can be concentration-dependent.
-
¹³C NMR Spectroscopy : The carbon spectrum will display five distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (δ 160-170 ppm). The four carbons of the pyrazine ring will resonate in the aromatic region (δ 130-160 ppm), with the carbon atoms attached to chlorine (C3 and C6) and the carboxylic acid (C2) showing the most significant downfield shifts.
-
FT-IR Spectroscopy : The infrared spectrum provides key information about the functional groups present.
-
O-H Stretch : A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ range, characteristic of the hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch : A sharp, intense peak for the carbonyl group should appear between 1700–1750 cm⁻¹.
-
C=N/C=C Stretches : Medium to weak absorptions in the 1400–1600 cm⁻¹ region correspond to the pyrazine ring vibrations.
-
C-Cl Stretch : Strong to medium bands in the 600–800 cm⁻¹ region are indicative of the carbon-chlorine bonds.
-
Chemical Reactivity and Synthetic Utility
The reactivity of 3,6-Dichloropyrazine-2-carboxylic acid is governed by its three functional components: the pyrazine ring, the chlorine substituents, and the carboxylic acid group.
2.1. Reactivity of the Pyrazine Ring
The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further amplified by the electron-withdrawing effects of the two chlorine atoms and the carboxylic acid. This electronic nature dictates its reactivity:
-
Nucleophilic Aromatic Substitution (SNAr) : The chloro-substituents are highly activated towards displacement by nucleophiles. This is the most important reaction for this class of compounds, allowing for the introduction of a wide range of functionalities (e.g., amines, alkoxides, thiols).
-
Regioselectivity : The position of nucleophilic attack is influenced by the directing effects of the existing substituents. For the related 3,5-dichloropyrazines, studies have shown that an electron-withdrawing group at the C2 position (like a carboxylic acid) preferentially directs nucleophilic attack to the C5 position[6]. This provides a predictable pathway for selective functionalization.
2.2. Reactions of the Carboxylic Acid Group
The carboxylic acid moiety undergoes standard transformations, which are critical for its use in drug discovery, particularly in forming amide bonds to link molecular fragments[7][8].
-
Amide Bond Formation : This is arguably the most common and vital reaction for this molecule in medicinal chemistry. The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires an activating agent to convert the hydroxyl group into a better leaving group, as the direct reaction is often inefficient[8][9]. Common coupling reagents include carbodiimides (EDC, DCC), phosphonium salts (PyBOP), and uronium salts (HATU, HBTU)[10][11].
-
Esterification : Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate yields the corresponding ester. Esters can serve as protecting groups or as prodrugs to improve pharmacokinetic properties.
The interplay between these reactive sites allows for a modular approach to synthesis, where the carboxylic acid can be converted to an amide or ester, followed by selective substitution of one or both chlorine atoms.
Diagram of Key Reactive Sites
The following diagram illustrates the primary sites of reactivity on the 3,6-Dichloropyrazine-2-carboxylic acid molecule.
Caption: Key reactive sites on 3,6-Dichloropyrazine-2-carboxylic acid.
Applications in Drug Discovery and Agrochemicals
Heterocyclic scaffolds, particularly those containing pyrazine rings, are prevalent in pharmaceuticals and agrochemicals due to their ability to engage in specific biological interactions. Dichloropyrazine derivatives are used as intermediates in the synthesis of a wide range of bioactive compounds, including antimicrobial, antifungal, and anti-inflammatory agents[12].
The carboxylic acid function is particularly significant. Approximately a quarter of all commercial drugs contain a carboxylic acid group or an amide derivative[7]. This moiety can act as a hydrogen bond donor/acceptor, improve water solubility, and mimic endogenous molecules like amino acids. However, the acidic nature can sometimes limit membrane permeability, leading medicinal chemists to convert it into amide or ester prodrugs or replace it with bioisosteres to optimize pharmacokinetic profiles[13][14]. The synthesis of pyrazine-2-carboxamides, in particular, has been a successful strategy for developing novel anti-tubercular agents[15][16].
Safety and Handling
As with any chlorinated organic compound, proper handling is essential. Based on data for related dichloropyrazine derivatives, the following precautions should be observed.
-
Hazards : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation[3].
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Experimental Protocol: Amide Coupling using HATU
Amide bond formation is a fundamental transformation for this molecule. The following protocol describes a general procedure for coupling 3,6-Dichloropyrazine-2-carboxylic acid with a generic primary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.
Materials:
-
3,6-Dichloropyrazine-2-carboxylic acid (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, 5% aq. HCl, sat. aq. NaHCO₃, brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3,6-Dichloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition : To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition : Slowly add DIPEA (3.0 eq) to the mixture at room temperature. The base is crucial for deprotonating the carboxylic acid and the amine hydrochloride if used.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up :
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification : Purify the crude amide by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Workflow for Amide Coupling
This diagram outlines the key steps in the synthesis of an amide derivative from 3,6-Dichloropyrazine-2-carboxylic acid.
Caption: Step-by-step workflow for a typical amide coupling reaction.
References
-
Exploring the Applications of 2,3-Dichloropyrazine in Medicinal Chemistry. (2025). ZCPC. Available at: [Link]
- Method for preparing 3,6-dichloropyrazine-2-carbonitrile. (2021). Google Patents.
-
Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. (2025). MDPI. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
NMI/MsCl‐Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relev. ResearchGate. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). PMC - NIH. Available at: [Link]
-
Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed. Available at: [Link]
-
Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. (2020). IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2018). Bentham Science. Available at: [Link]
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2025). ResearchGate. Available at: [Link]
-
Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. (2020). ResearchGate. Available at: [Link]
-
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2017). Wiley-VCH. Available at: [Link]
-
Carboxylic Acids Important Reactions. Jack Westin. Available at: [Link]
Sources
- 1. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
- 2. 312736-49-5|3,5-Dichloropyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 312736-49-5 Cas No. | 3,5-Dichloropyrazine-2-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. amadis.lookchem.com [amadis.lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. jackwestin.com [jackwestin.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. peptide.com [peptide.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the Applications of 2,3-Dichloropyrazine in Medicinal Chemistry-ZCPC [en.zcpc.net]
- 13. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
